2-Phenoxyethyl isovalerate
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Overview
Description
2-Phenoxyethyl isovalerate is an organic compound with the molecular formula C13H18O3 and a molecular weight of 222.28 g/mol. This ester is known for its unique chemical structure, which combines a butanoic acid derivative with a phenoxyethyl group. It is used in various scientific and industrial applications due to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butanoic acid, 3-methyl-, 2-phenoxyethyl ester typically involves the esterification of 3-methylbutanoic acid with 2-phenoxyethanol. This reaction is catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to drive the reaction to completion. The reaction mixture is then neutralized, and the ester is purified by distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of butanoic acid, 3-methyl-, 2-phenoxyethyl ester follows a similar process but on a larger scale. The reactants are mixed in large reactors, and the reaction is catalyzed by an acid catalyst. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity. The product is then separated and purified using industrial-scale distillation or other separation techniques .
Chemical Reactions Analysis
Types of Reactions
2-Phenoxyethyl isovalerate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed to yield 3-methylbutanoic acid and 2-phenoxyethanol.
Transesterification: The ester can react with another alcohol in the presence of a catalyst to form a different ester and alcohol.
Oxidation: Under strong oxidizing conditions, the ester can be oxidized to form corresponding carboxylic acids and other oxidation products.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water, heat.
Transesterification: Alcohol, acid or base catalyst, heat.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.
Major Products Formed
Hydrolysis: 3-methylbutanoic acid and 2-phenoxyethanol.
Transesterification: New ester and alcohol.
Oxidation: Carboxylic acids and other oxidation products.
Scientific Research Applications
2-Phenoxyethyl isovalerate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the manufacture of fragrances, flavors, and other industrial products.
Mechanism of Action
The mechanism of action of butanoic acid, 3-methyl-, 2-phenoxyethyl ester involves its interaction with specific molecular targets and pathways. For example, it may act as an antagonist of certain olfactory receptors, such as OR2AT4, which are G-protein-coupled receptors expressed in human primary keratinocytes . This interaction can influence various cellular processes and pathways, leading to its observed effects.
Comparison with Similar Compounds
2-Phenoxyethyl isovalerate can be compared with other similar compounds, such as:
Butanoic acid, 3-methyl-, ethyl ester: Similar ester structure but with an ethyl group instead of a phenoxyethyl group.
Butanoic acid, 3-methyl-, 2-phenylethyl ester: Similar ester structure but with a phenylethyl group instead of a phenoxyethyl group.
Butanoic acid, 3-methyl-, phenylmethyl ester: Similar ester structure but with a phenylmethyl group instead of a phenoxyethyl group.
These compounds share similar chemical properties but differ in their specific functional groups, leading to variations in their reactivity and applications.
Properties
CAS No. |
58214-96-3 |
---|---|
Molecular Formula |
C13H18O3 |
Molecular Weight |
222.28 g/mol |
IUPAC Name |
2-phenoxyethyl 3-methylbutanoate |
InChI |
InChI=1S/C13H18O3/c1-11(2)10-13(14)16-9-8-15-12-6-4-3-5-7-12/h3-7,11H,8-10H2,1-2H3 |
InChI Key |
YZUZZKHORGLGEC-UHFFFAOYSA-N |
SMILES |
CC(C)CC(=O)OCCOC1=CC=CC=C1 |
Canonical SMILES |
CC(C)CC(=O)OCCOC1=CC=CC=C1 |
58214-96-3 | |
Origin of Product |
United States |
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